2,2,4,4-Tetramethylpentanedinitrile

Description

Historical Context and Significance of Dinitrile Compounds in Chemical Research

The study of nitriles dates back to 1782, with the synthesis of hydrogen cyanide by C. W. Scheele. wikipedia.org Over the following decades, chemists like J. L. Gay-Lussac, Friedrich Wöhler, Justus von Liebig, and Théophile-Jules Pelouze contributed to the understanding of these compounds, initially referred to as cyanides. wikipedia.orgchemguide.co.uk Dinitriles, organic compounds containing two nitrile groups, have since become significant in various areas of chemical research. wikipedia.org Their utility spans from serving as precursors in the synthesis of heterocyclic compounds and polymers to their investigation in fields like prebiotic chemistry, where molecules such as cyanogen and dicyanoacetylene have been detected in extraterrestrial environments. acs.orgacs.org The reactivity of the nitrile group, including its ability to undergo hydrolysis, reduction, and cycloaddition reactions, makes dinitriles versatile building blocks in organic synthesis. libretexts.orgnih.gov

Structural Characteristics and Chemical Environment of Nitrile Functionality in 2,2,4,4-Tetramethylpentanedinitrile

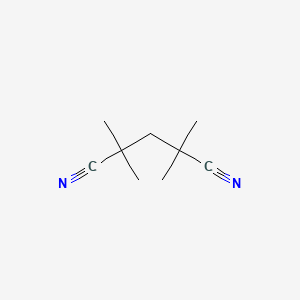

The defining feature of any nitrile is the cyano group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom. wikipedia.org This triple bond and the high electronegativity of nitrogen render the nitrile group highly polar, leading to strong permanent dipole-dipole interactions between molecules. chemguide.co.uklibretexts.org Consequently, nitriles exhibit higher boiling points than nonpolar molecules of similar size. libretexts.org Although nitriles cannot form hydrogen bonds among themselves, the lone pair of electrons on the nitrogen atom allows them to act as hydrogen bond acceptors with protic solvents like water, contributing to the solubility of smaller nitriles. chemguide.co.uklibretexts.org

In this compound, the two nitrile groups are attached to a sterically hindered alkane framework. The bulky tert-butyl groups ((CH₃)₃C-) at the 2 and 4 positions of the pentane chain create a crowded environment around the nitrile functionalities. This steric hindrance can influence the reactivity of the nitrile groups, potentially shielding them from attack by bulky reagents. The sp-hybridized carbon of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. libretexts.org The presence of two such groups in this compound suggests the potential for interesting intramolecular reactions or the formation of unique polymeric structures.

| Property | Value |

| Molecular Formula | C9H14N2 |

| Average Mass | 150.225 g/mol |

| Monoisotopic Mass | 150.115698 g/mol |

| CAS Number | 51937-69-0 |

| Table 1: Physicochemical Properties of this compound. epa.govnih.gov |

Overview of Research Trajectories for Alkane-Bridged Dinitriles

Research on alkane-bridged dinitriles, where two nitrile groups are separated by a flexible or rigid alkane chain, has explored various scientific avenues. A significant area of investigation involves their use as ligands in coordination chemistry. The ability of the nitrile nitrogen's lone pair to coordinate with metal centers has been utilized to synthesize novel metal-organic frameworks and coordination polymers. The steric and electronic properties of the alkane bridge can influence the resulting structure and reactivity of these complexes. nih.gov

Furthermore, the reduction of dinitriles provides a synthetic route to diamines, which are important monomers for the synthesis of polyamides and other polymers. The nature of the alkane bridge in the dinitrile precursor can impact the properties of the resulting polymer. Additionally, the hydrolysis of dinitriles to dicarboxylic acids is a fundamental transformation in organic synthesis. libretexts.org In the context of sterically hindered dinitriles like this compound, research may focus on understanding how the bulky substituents affect reaction rates and mechanisms, potentially leading to the development of new synthetic methodologies that can overcome steric challenges.

Structure

3D Structure

Properties

CAS No. |

51937-69-0 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,2,4,4-tetramethylpentanedinitrile |

InChI |

InChI=1S/C9H14N2/c1-8(2,6-10)5-9(3,4)7-11/h5H2,1-4H3 |

InChI Key |

OMDBQUJWRWFIEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(C)(C)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,4,4 Tetramethylpentanedinitrile

Investigation of Direct Synthetic Pathways to 2,2,4,4-Tetramethylpentanedinitrile

Directly introducing two nitrile groups onto the 2,2,4,4-tetramethylpentane backbone is a formidable task. Traditional nucleophilic substitution reactions are generally not viable for creating nitrile groups on tertiary carbons due to steric hindrance, which disfavors both SN2 and SN1 pathways. Therefore, alternative, more reactive methods are necessary.

Mechanistic Studies of Nitrile Formation in Highly Substituted Alkanes

The formation of nitriles in highly substituted alkanes likely proceeds through radical-based mechanisms rather than ionic pathways. One such approach is free-radical cyanation. In this process, a radical is generated on the alkane backbone, which then reacts with a cyanide source.

For a substrate like 2,2,4,4-tetramethylpentane, the initial step would involve the abstraction of a hydrogen atom to form a tertiary alkyl radical. The stability of tertiary radicals makes this a favorable process. The subsequent reaction of this radical with a cyanation agent, such as cyanogen chloride (ClCN) or cyanogen bromide (BrCN), would then form the carbon-cyanide bond. cdnsciencepub.com The reaction is typically initiated by photolysis or the use of a radical initiator like benzoyl peroxide. cdnsciencepub.com

The mechanism can be summarized in the following steps:

Initiation: Generation of a radical initiator (e.g., from benzoyl peroxide).

Propagation:

Abstraction of a hydrogen atom from the highly substituted alkane by the initiator radical to form a stable tertiary alkyl radical.

Reaction of the alkyl radical with a cyanating agent (e.g., BrCN) to yield the alkyl nitrile and a new radical that continues the chain. cdnsciencepub.com

Termination: Combination of any two radical species.

A significant challenge in the direct dinitrile synthesis would be controlling the selectivity to obtain the 1,3-dinitrile isomer over other possible products and avoiding side reactions like halogenation. cdnsciencepub.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters to consider include the choice of initiator, cyanating agent, solvent, and temperature.

| Parameter | Options | Considerations for Optimization |

| Initiator | Benzoyl peroxide, AIBN, UV light | The initiator should efficiently generate radicals at a suitable temperature without leading to undesirable side reactions. cdnsciencepub.com |

| Cyanating Agent | Cyanogen bromide, Cyanogen chloride, Trimethylsilyl cyanide | The reactivity and selectivity of the cyanating agent are critical. For instance, cyanogen bromide has been shown to yield both alkyl bromides and cyanides. cdnsciencepub.com |

| Solvent | Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) | The solvent should be inert to the radical reaction conditions and capable of dissolving the reactants. |

| Temperature | Varies with initiator | The temperature must be high enough to initiate the reaction but not so high as to cause decomposition of reactants or products. |

| Reactant Ratios | Alkane to cyanating agent ratio | Adjusting the stoichiometry can influence the degree of cyanation and minimize the formation of mononitrile byproducts. |

Electrochemical methods could also offer a pathway for the cyanation of highly substituted alkanes. nih.gov Electrochemical synthesis can sometimes provide higher selectivity and milder reaction conditions compared to traditional radical reactions.

Exploration of Precursor Chemistry and Derivatization for Dinitrile Synthesis

Given the difficulties of direct dinitrilation, a multi-step synthesis starting from a suitable precursor is a more practical approach. This involves constructing the carbon skeleton first and then introducing the nitrile functionalities.

A plausible precursor would be a diol or a dihalide with the 2,2,4,4-tetramethylpentane skeleton. For instance, 2,2,4,4-tetramethylpentane-1,3-diol could be synthesized and then converted to the dinitrile. The conversion of alcohols to nitriles can be achieved through a two-step process: conversion of the alcohols to a good leaving group (like a tosylate or a halide) followed by nucleophilic substitution with a cyanide salt. However, as previously mentioned, substitution on a neopentyl-type system is extremely challenging.

A more viable derivatization strategy would involve the dehydration of a corresponding diamide. The synthesis could proceed as follows:

Synthesis of a Precursor Acid: Creation of 2,2,4,4-tetramethylpentanedioic acid. This could potentially be achieved through the oxidation of a suitable precursor like 2,2,4,4-tetramethyl-1,5-pentanediol.

Formation of the Diamide: The dicarboxylic acid can be converted to the corresponding diamide, 2,2,4,4-tetramethylpentanediamide, by reaction with ammonia or a suitable amine source.

Dehydration to the Dinitrile: The diamide can then be dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂) to yield this compound. This method is generally more applicable to sterically hindered systems than SN2 reactions. rsc.org

| Precursor Compound | Derivatization Method | Reagents |

| 2,2,4,4-Tetramethylpentanedioic acid | Amidation followed by dehydration | 1. SOCl₂ or (COCl)₂ then NH₃2. P₂O₅ or POCl₃ |

| 2,2,4,4-Tetramethyl-1,3-dihalopentane | Nucleophilic Substitution (Challenging) | NaCN or KCN in a polar aprotic solvent |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A key area for green improvement is the replacement of toxic cyanide reagents. Biocatalytic methods offer a promising alternative. cdnsciencepub.comrsc.org For example, aldoxime dehydratases can catalyze the conversion of aldoximes to nitriles under mild, aqueous conditions, completely avoiding the use of cyanide. savemyexams.comsciengine.com A potential green synthetic route could involve:

Synthesis of a Dialdehyde Precursor: Preparation of 2,2,4,4-tetramethylpentanedial.

Formation of the Dioxime: Reaction of the dialdehyde with hydroxylamine to form 2,2,4,4-tetramethylpentanedial oxime.

Biocatalytic Dehydration: Use of an aldoxime dehydratase enzyme to convert the dioxime to this compound. savemyexams.comsciengine.com

This enzymatic approach operates at or near ambient temperature and pressure in water, significantly reducing the environmental impact compared to traditional methods that often require harsh conditions and toxic chemicals. cdnsciencepub.com

Another green approach is the use of nitrile hydratases, which can selectively hydrolyze a nitrile to an amide. cdnsciencepub.com While this is the reverse of the final step in the precursor-based chemical synthesis, the high selectivity of enzymes could be beneficial in other synthetic contexts.

| Green Chemistry Approach | Description | Potential Benefits |

| Biocatalysis | Use of enzymes like aldoxime dehydratases to catalyze the final step of nitrile formation. savemyexams.comsciengine.com | Avoids toxic cyanide reagents, mild reaction conditions (aqueous, ambient temperature/pressure), high selectivity, reduced waste. cdnsciencepub.comrsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. | The dehydration of amides has a higher atom economy than substitution reactions that generate salt byproducts. |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or supercritical CO₂. | Reduced environmental impact and improved worker safety. |

Chemical Reactivity and Transformation Studies of 2,2,4,4 Tetramethylpentanedinitrile

Reactivity of Nitrile Functional Groups in Sterically Hindered Environments

The carbon atom of a nitrile group is electrophilic and thus susceptible to attack by nucleophiles. lumenlearning.com However, the quaternary carbons adjacent to the nitrile groups in 2,2,4,4-tetramethylpentanedinitrile create a sterically congested environment, which can significantly hinder the approach of reactants. nih.gov This steric hindrance is a critical factor influencing the conditions required for and the feasibility of various transformations.

Nucleophilic Additions to Nitriles

Nucleophilic addition is a fundamental reaction of nitriles. numberanalytics.com Strong nucleophiles can add directly to the carbon-nitrogen triple bond, while weaker nucleophiles may require acid catalysis to activate the nitrile group. yale.edu

In the case of this compound, the bulky tetramethylpentane structure would be expected to slow down the rate of nucleophilic addition. For a reaction to occur, the nucleophile must navigate past the sterically demanding methyl groups to reach the electrophilic carbon of the nitrile.

Table 1: Expected Reactivity in Nucleophilic Additions

| Nucleophile | Expected Reactivity with this compound | Rationale |

| Grignard Reagents (R-MgX) | Reaction is likely to be slow and may require forcing conditions. | The bulky nature of both the substrate and the Grignard reagent will lead to significant steric hindrance. |

| Organolithium Reagents (R-Li) | Similar to Grignard reagents, the reaction is expected to be sluggish. | Steric hindrance will be a major barrier to the approach of the organolithium nucleophile. |

| Cyanide Ion (CN⁻) | Addition is possible but may be slower than with less hindered nitriles. | While a potent nucleophile, its approach can still be impeded by the bulky alkyl groups. |

The reaction with Grignard reagents, for instance, typically leads to the formation of an imine salt, which can be hydrolyzed to a ketone. libretexts.org For this compound, this would theoretically yield a diketone after hydrolysis of the intermediate di-imine.

Reduction Reactions of Nitriles

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgprutor.ai The reduction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org

Given the steric hindrance in this compound, the reduction would likely require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to less hindered dinitriles. The bulky framework may slow down the approach of the hydride reagent to the nitrile groups. Catalytic hydrogenation might also be challenging due to the difficulty of the molecule adsorbing onto the catalyst surface.

Table 2: Potential Reduction Products of this compound

| Reagent | Product | Plausibility |

| LiAlH₄ followed by H₂O | 2,2,4,4-Tetramethylpentane-1,5-diamine | High, but likely requires forcing conditions. |

| H₂/Catalyst (e.g., Pd, Pt, Ni) | 2,2,4,4-Tetramethylpentane-1,5-diamine | Moderate, potential for catalyst poisoning or slow reaction due to steric hindrance. |

| Diisobutylaluminium hydride (DIBAL-H) | Partial reduction to the corresponding dialdehyde | Possible, but may be difficult to control and stop at the aldehyde stage for a dinitrile. youtube.com |

The complete reduction would yield 2,2,4,4-tetramethylpentane-1,5-diamine, a diamine with a highly branched carbon skeleton.

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. libretexts.org This reaction typically proceeds through an amide intermediate. lumenlearning.com The steric hindrance in this compound is expected to make hydrolysis particularly difficult. The approach of water or hydroxide ions to the nitrile carbons would be severely impeded.

Studies on the hydrolysis of other sterically hindered nitriles have shown that these reactions often require harsh conditions, such as high temperatures and strong acid or base concentrations. wikipedia.org It is plausible that the hydrolysis of this compound to 2,2,4,4-tetramethylpentanedioic acid would be a low-yielding process.

Reactions Involving the Tetramethylpentane Aliphatic Backbone

The tetramethylpentane backbone of the molecule is an alkane structure and, as such, is generally unreactive. numberanalytics.comlibretexts.org Alkanes lack functional groups with high electron density or polarity, making them resistant to many chemical transformations. libretexts.org The C-C and C-H bonds are strong and nonpolar.

The primary reactions that alkanes undergo are combustion and free-radical halogenation. masterorganicchemistry.comlibretexts.org

Combustion: In the presence of excess oxygen and a source of ignition, this compound would combust to produce carbon dioxide, water, and nitrogen gas.

Free-Radical Halogenation: This reaction, typically initiated by UV light, would involve the substitution of hydrogen atoms on the methyl groups with a halogen (e.g., chlorine or bromine). yale.edu Due to the presence of multiple equivalent primary hydrogens, a mixture of halogenated products would be expected.

The high degree of branching in the tetramethylpentane backbone could influence the regioselectivity of free-radical reactions, although the primary hydrogens are generally less reactive than secondary or tertiary hydrogens.

Exploration of Named Reactions and Mechanistic Organic Transformations Relevant to Dinitriles

A key named reaction for dinitriles is the Thorpe-Ziegler reaction . This is an intramolecular cyclization of a dinitrile catalyzed by a strong base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgsynarchive.com

For this compound, the Thorpe-Ziegler reaction would be of significant interest. The reaction involves the deprotonation of a carbon alpha to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the other nitrile group. The presence of the gem-dimethyl group (a quaternary carbon) between the nitrile-bearing carbons is known as the Thorpe-Ingold effect, which can accelerate intramolecular reactions. wikipedia.org

The proposed mechanism for the Thorpe-Ziegler cyclization of this compound would be as follows:

Deprotonation: A strong base (e.g., sodium hydride) removes a proton from the carbon atom situated between the two nitrile groups.

Intramolecular Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbon of the other nitrile group, forming a five-membered ring.

Tautomerization: The initial cyclic product tautomerizes to a more stable enamine.

Hydrolysis (if desired): Subsequent treatment with acid would hydrolyze the enamine and the remaining nitrile group to yield a cyclic ketone.

The expected product of the Thorpe-Ziegler cyclization of this compound, after hydrolysis, would be 3,3,5,5-tetramethylcyclopentanone. The gem-dimethyl groups on the forming ring would facilitate the cyclization process. lucp.net

Polymerization Science of 2,2,4,4 Tetramethylpentanedinitrile

Fundamental Investigations of Cationic Polymerization Initiated by 2,2,4,4-Tetramethylpentanedinitrile or its Derivatives

A search of the scientific literature yielded no evidence of this compound or its simple derivatives being used to initiate cationic polymerization. Cationic polymerization is initiated by electrophilic species such as protic acids or Lewis acids (often with a co-initiator like water or an alkyl halide) that can generate a carbocation from a suitable monomer. uc.edulibretexts.orgyoutube.com A saturated nitrile is not a typical source for initiating cations for polymerization.

Exploration of Alternative Polymerization Mechanisms Utilizing Dinitrile Monomers

Coordination Polymerization Approaches to Dinitrile Derivatives

Coordination polymerization, catalyzed by transition metal salts and complexes, is a powerful method for producing polymers with high stereoregularity and linear chains, such as polypropylene and polyethylene. wikipedia.org The mechanism, often involving catalysts like Ziegler-Natta or Kaminsky systems, proceeds via a metal-carbon bond where the monomer inserts and the polymer chain grows. youtube.comyoutube.com This process offers precise control over the polymer's tacticity, which in turn influences its physical properties like crystallinity. wikipedia.org

While historically applied to nonpolar monomers like ethene and propene, the scope of coordination polymerization has expanded to include polar vinyl monomers. wikipedia.org The development of catalysts that can tolerate polar functional groups has enabled the polymerization of monomers such as methyl acrylate and acrylonitrile. wikipedia.org This advancement suggests the potential applicability of coordination polymerization to other nitrile-containing monomers, including aliphatic dinitriles.

Coordination polymers can also be formed through the self-assembly of metal ions and organic ligands, creating extended one-, two-, or three-dimensional structures. nih.govacs.org Research in this area has produced materials with unique properties, such as energetic coordination polymers from nitrogen-rich ligands like 5,5'-dinitro-2H,2H'-3,3'-bi-1,2,4-triazole. nih.gov However, this type of polymerization focuses on creating metal-organic frameworks rather than the long-chain carbon-backbone polymers typically sought from monomers like this compound.

Currently, specific studies detailing the coordination polymerization of this compound are not prominent in the literature. The primary focus for dinitriles, such as succinonitrile and glutaronitrile, has been their use as plastic crystalline electrolytes for ion transport in batteries, leveraging the high polarity of the nitrile groups to dissolve lithium salts. rsc.orgnih.govnih.gov Nonetheless, the successful coordination polymerization of acrylonitrile provides a basis for exploring similar catalytic systems for dinitrile derivatives, which could offer pathways to novel polymer structures.

Design and Synthesis of Advanced Macromolecular Architectures from this compound

The creation of polymers with complex, well-defined structures—known as advanced macromolecular architectures—is crucial for developing new materials with tailored properties. nih.gov For a monomer like this compound, moving beyond simple linear homopolymers to more complex designs such as block copolymers, graft copolymers, and polymer networks could unlock new applications. This requires the use of controlled or "living" polymerization techniques that allow for the precise construction of these sophisticated structures.

Block and graft copolymers are advanced macromolecular structures that combine chemically distinct polymer chains into a single molecule. rsc.org Block copolymers consist of two or more sequential homopolymer blocks, while graft copolymers feature a main polymer backbone with one or more side chains of a different polymer. rsc.org The synthesis of these architectures relies heavily on controlled/living polymerization methods, which proceed with minimal termination or chain transfer, allowing for the sequential addition of different monomers or the growth of chains from a backbone. wikipedia.org

Key strategies for synthesizing these copolymers include:

Living Anionic Polymerization: This was one of the first "living" methods developed and is highly effective for monomers with electron-withdrawing groups, such as styrenes, dienes, and acrylonitriles. wikipedia.orgyoutube.com It allows for the synthesis of well-defined block copolymers by sequentially adding different monomers to the living chain end. wikipedia.org

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have become versatile tools for creating complex architectures. rsc.org These methods are tolerant of a wider range of functional groups than ionic polymerizations.

Combination of Polymerization Methods: To create copolymers from monomers with different polymerization requirements, a combination of techniques can be used. nih.gov For example, a polymer block can be synthesized by one method and then functionalized with initiating sites for a second type of polymerization to grow the next block.

Three primary approaches are used to synthesize graft copolymers:

"Grafting Onto": Pre-synthesized side chains with reactive end-groups are attached to a polymer backbone that has complementary functional sites.

"Grafting From": Initiating sites are created along a polymer backbone, from which the side chains are then grown.

"Grafting Through" (or Macromonomer method): A macromonomer—a polymer chain with a polymerizable end-group—is copolymerized with another monomer to form a backbone with the pre-made macromonomers as the grafted side chains. rsc.org

The table below summarizes these graft copolymerization strategies.

| Strategy | Description | Advantages | Disadvantages |

| "Grafting Onto" | Pre-formed side chains react with a functionalized backbone. | Side chains and backbone can be fully characterized before grafting. | Grafting efficiency can be low due to steric hindrance. |

| "Grafting From" | Side chains are polymerized from initiating sites on the backbone. | Allows for high grafting density. | Side chains are difficult to characterize independently from the backbone. |

| "Grafting Through" | Macromonomers are copolymerized with a comonomer. | Control over side chain length and distribution. | Copolymerization reactivity of the macromonomer can be low. |

This table summarizes general graft copolymerization strategies that could be applied to dinitrile-based polymers.

While specific examples using this compound are not documented, these established strategies could be applied to create block or graft copolymers containing polydinitrile segments, provided a suitable living polymerization method for the dinitrile monomer is employed.

Polymer networks are formed when polymer chains are linked together by crosslinks, creating a three-dimensional structure. rsc.org This crosslinking dramatically alters the material's properties, typically increasing its mechanical strength, thermal stability, and solvent resistance. youtube.com For polymers derived from this compound, the nitrile groups offer a potential site for crosslinking reactions.

Several methods are established for crosslinking nitrile-containing polymers, particularly nitrile butadiene rubber (NBR):

Ionic Crosslinking: Polyvalent metal ions can form complexes with the electron-rich nitrile groups, creating non-covalent crosslinks between chains. While this method is effective, the resulting covalent linkages are generally not as robust as covalent bonds. google.com

Covalent Crosslinking via Functional Groups: If the polymer backbone contains additional functional groups like carboxyl or hydroxyl groups, these can be targeted for crosslinking. google.com For instance, carboxylated nitrile polymers can be crosslinked using polyfunctional agents like aziridines or organofunctional silanes containing epoxy or amine groups. google.comgoogle.com

Sulfur Vulcanization: This is a common method for rubbers, but its effectiveness for saturated polydinitriles would be limited unless unsaturation is introduced into the polymer backbone.

Peroxide Curing: Peroxides can be used to create radical sites on the polymer backbone, which then combine to form covalent crosslinks.

The table below outlines potential crosslinking methods for nitrile-based polymers.

| Crosslinking Method | Crosslinking Agent/Mechanism | Resulting Linkage Type | Key Features |

| Ionic Crosslinking | Polyvalent metal ions (e.g., Zn²⁺) | Ionic/Coordinative | Reversible; often results in lower mechanical strength than covalent links. google.com |

| Silane Crosslinking | Organofunctional silanes (e.g., epoxy-silanes) | Covalent | Reacts with functional groups (e.g., carboxyl) on the polymer to form stable networks. google.com |

| Aziridine Crosslinking | Polyfunctional aziridines | Covalent | Efficiently crosslinks polymers with carboxyl or hydroxyl groups at ambient or elevated temperatures. google.com |

| Peroxide Curing | Organic peroxides | Covalent | Forms direct carbon-carbon bonds between polymer chains; requires high temperatures. |

This table highlights crosslinking chemistries applicable to functionalized nitrile polymers, which could be adapted for polymers of this compound.

For a polymer made from this compound, crosslinking could be achieved by copolymerizing it with a functional monomer (e.g., one containing a carboxyl group) to introduce reactive sites for these crosslinking chemistries.

Structure-Reactivity Relationships in Dinitrile Polymerization

The relationship between a monomer's chemical structure and its reactivity in polymerization is fundamental to controlling the synthesis process and the final polymer properties. For dinitriles, reactivity is dominated by the electronic nature of the cyano (-C≡N) group and the steric environment around it.

The nitrile group is strongly electron-withdrawing, which has two major consequences. First, it makes the carbon atom of the nitrile group electrophilic, susceptible to attack by nucleophiles like anionic initiators. libretexts.org Second, it can stabilize a negative charge on an adjacent carbon atom through resonance and inductive effects. This stabilization is why monomers like acrylonitrile and p-nitrostyrene are well-suited for anionic polymerization. youtube.comlibretexts.org Anionic polymerization of such monomers can proceed in a "living" fashion, where the propagating carbanion remains active in the absence of impurities, allowing for excellent control over molecular weight and architecture. wikipedia.org

However, steric factors can significantly impede polymerization. In the case of this compound, the structure presents significant steric hindrance. The molecule has two nitrile groups, but one is attached to a quaternary carbon atom flanked by two methyl groups, while the other is on a tertiary carbon also bearing two methyl groups. This bulky arrangement of gem-dimethyl groups near both nitrile functions would likely hinder the approach of both initiators and propagating chain ends.

This steric crowding can be expected to:

Reduce the rate of polymerization: The bulky substituents may slow down the propagation step compared to less hindered dinitriles like succinonitrile (NC-(CH₂)₂-CN) or adiponitrile (NC-(CH₂)₄-CN).

Lower the ceiling temperature (Tc): The ceiling temperature is the temperature at which the rates of polymerization and depolymerization are equal. Significant steric strain in the polymer chain can lower this temperature, making polymerization thermodynamically unfavorable except at lower temperatures.

Influence the polymerization mechanism: Severe steric hindrance might favor polymerization pathways that are less sensitive to steric bulk or require specific catalytic approaches to overcome the hindrance. For instance, while anionic polymerization is electronically favored, the steric bulk might necessitate highly reactive initiators or specific coordination catalysts that can accommodate the monomer's shape. researchgate.netrsc.org

A comparison of structural features for different dinitriles highlights these relationships:

| Dinitrile Monomer | Structural Features | Expected Impact on Polymerization Reactivity |

| Succinonitrile | Linear, flexible, minimal steric hindrance. | Relatively high reactivity, particularly in anionic polymerization. |

| Adiponitrile | Linear, more flexible C4 spacer, minimal steric hindrance. | Similar to succinonitrile, high reactivity. |

| This compound | Branched, bulky gem-dimethyl groups near both nitrile functions. | Significantly reduced reactivity due to severe steric hindrance; lower ceiling temperature expected. |

This table provides a comparative analysis of how the molecular structure of different dinitriles is expected to influence their polymerization behavior.

Theoretical and Computational Chemistry Approaches for 2,2,4,4 Tetramethylpentanedinitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules. northwestern.edu By solving approximations of the Schrödinger equation, QM calculations can determine the electronic structure of a molecule, which in turn governs its geometry, stability, and chemical reactivity. northwestern.edu These methods provide a "computational microscope" to examine how electrons are distributed and how this distribution changes during chemical processes.

Density Functional Theory (DFT) is a widely-used quantum mechanical method that calculates the properties of a molecule based on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying the geometries and stabilities of organic molecules. nih.gov

For 2,2,4,4-tetramethylpentanedinitrile, DFT can be employed to identify its various possible three-dimensional arrangements, or conformations. By rotating around the single bonds of its carbon backbone, the molecule can adopt different shapes. A DFT calculation can determine the relative energy of each of these conformers, identifying the most stable (lowest energy) structure. The stability of different conformers is crucial as it influences the bulk properties of the material and its accessibility for chemical reactions. Conformational analysis involves mapping the potential energy surface of the molecule to locate energy minima (stable conformers) and saddle points (transition states between conformers). researchgate.net

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Description of Geometry | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | Fully staggered arrangement of methyl and nitrile groups to minimize steric hindrance. | 0.00 | 75.2 |

| 2 | Gauche interaction between a methyl group and a nitrile group. | 1.15 | 12.8 |

| 3 | Eclipsed interaction between specific groups, representing a higher energy state. | 3.50 | 1.7 |

| 4 | Alternative staggered conformation with slightly higher steric strain. | 0.85 | 10.3 |

Note: This table is illustrative, based on typical results from DFT conformational analysis, and does not represent experimentally verified data for this specific molecule.

Ab initio (Latin for "from the beginning") methods are a class of QM calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are often more computationally demanding than DFT but can provide highly accurate results for reaction energies.

These calculations are particularly valuable for studying the energetics of chemical reactions involving this compound. For instance, they can be used to model the thermal decomposition of the molecule or its reaction pathways during polymerization. A key aspect of this analysis is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By calculating the energies of reactants, products, and transition states, ab initio methods can predict whether a reaction is energetically favorable and how fast it is likely to proceed. nih.gov

Table 2: Example of Ab Initio Calculation for a Hypothetical Reaction Step

| Reaction Parameter | Description | Calculated Value (kcal/mol) |

| ΔE_act (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | +25.4 |

| ΔE_rxn (Reaction Energy) | The net energy change between products and reactants. | -15.2 |

| Transition State Geometry | The molecular structure at the peak of the energy barrier, characterized by specific bond lengths and angles indicating bond breaking/forming. | C-C bond elongation to 1.9 Å |

Note: This table provides a conceptual example of data obtained from ab initio calculations for a reaction pathway.

Molecular Dynamics (MD) Simulations of Polymerization Processes and Polymer Conformations

While quantum mechanics describes electron behavior, molecular dynamics (MD) simulations use classical mechanics to predict the physical movements of atoms and molecules over time. researchgate.net An MD simulation begins with a defined set of initial positions and velocities for all atoms in a system. researchgate.net By calculating the forces between atoms using a "force field" and integrating Newton's equations of motion, the trajectory of each atom can be tracked, simulating the evolution of the system. researchgate.netlammpstube.com

For this compound, MD simulations are invaluable for studying its behavior in a condensed phase (liquid or solid) and, most importantly, for modeling its polymerization. mdpi.com Researchers can simulate the process of individual dinitrile monomers linking together to form long polymer chains. These simulations can reveal:

Polymerization Dynamics: How the chains grow and interact with each other in real-time.

Polymer Conformation: The final three-dimensional structure, or morphology, of the resulting polymer, including how the chains fold and entangle. mdpi.commdpi.com

Physical Properties: By analyzing the simulated polymer structure, macroscopic properties such as density, mechanical strength, and thermal conductivity can be predicted. mdpi.com

These simulations, sometimes called "computational microscopy," provide an atomistic view that connects the structure of the monomer to the bulk properties of the final polymer material. mdpi.com

Computational Design of Novel Derivatives and Polymerization Initiators based on this compound

One of the most powerful applications of computational chemistry is in the rational design of new molecules. Instead of relying on trial-and-error synthesis, computational methods can be used to design and pre-screen novel compounds in silico (on a computer) to identify candidates with desired properties.

This approach can be applied to this compound in two primary ways:

Designing Derivatives: The core structure of this compound can be systematically modified by adding or changing functional groups. QM calculations can then predict how these changes affect properties like thermal stability, reactivity, or electronic characteristics. For example, DFT could be used to study how substituting a methyl group with a different functional group alters the molecule's stability. nih.gov

Designing Polymerization Initiators: Efficient polymerization requires an initiator, a compound that starts the chain reaction. tcichemicals.com While this compound itself is not a typical initiator, computational methods can be used to design novel initiators tailored for its polymerization. This involves screening potential initiator molecules and using QM to calculate their decomposition rates at different temperatures and their reactivity towards the dinitrile monomer. sigmaaldrich.com This accelerates the discovery of effective initiators, bypassing lengthy experimental screening.

Cheminformatics and Machine Learning Applications in Dinitrile Research

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical information. researchgate.netneovarsity.org Machine learning (ML), a subset of artificial intelligence, enables computers to find patterns in data and make predictions without being explicitly programmed. youtube.com

In the context of dinitrile research, these tools have significant potential:

Database Analysis: Cheminformatics can be used to organize and analyze databases of known dinitrile compounds, identifying trends in their structures and properties. nih.gov

Property Prediction: Machine learning models can be trained on existing data, where molecular structures are paired with experimentally measured properties. researchgate.netyoutube.com Once trained, the model can predict the properties (e.g., melting point, solubility, reactivity) of new, un-synthesized dinitrile compounds, including derivatives of this compound. This is known as Quantitative Structure-Property Relationship (QSPR) modeling.

Accelerated Discovery: By rapidly screening virtual libraries of thousands of potential dinitrile derivatives, ML can flag the most promising candidates for synthesis and experimental testing, dramatically speeding up the materials discovery process. youtube.comrsc.org

Table 3: Illustrative Workflow for Machine Learning in Dinitrile Research

| Step | Description | Tools/Methods |

| 1. Data Collection | Gather data on various dinitrile compounds, including their molecular structures and known properties. | Chemical databases (e.g., ChEMBL, PubChem). neovarsity.org |

| 2. Feature Generation | Convert molecular structures into numerical descriptors (e.g., molecular weight, number of rotatable bonds, electronic properties). | Cheminformatics software. researchgate.net |

| 3. Model Training | Use a dataset of structures and properties to train a machine learning algorithm (e.g., neural network, random forest) to recognize patterns. | Python libraries (e.g., Scikit-learn, PyTorch). youtube.com |

| 4. Model Validation | Test the trained model on a separate set of known compounds to ensure its predictive accuracy. | Cross-validation techniques. |

| 5. Prediction | Use the validated model to predict the properties of new, hypothetical dinitrile derivatives. | The trained ML model. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.